molecular formula C20H24ClN3O2 B4284941 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide

4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide

Cat. No. B4284941
M. Wt: 373.9 g/mol
InChI Key: OOZLCZURLCVDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a piperazinecarboxamide compound that has been extensively studied for its potential therapeutic effects in various diseases.

Mechanism of Action

4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is still being studied, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of inflammation, and the regulation of gene expression. In animal models, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to reduce anxiety and depression-like behaviors, as well as drug-seeking behavior in addiction. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for more precise modulation of neurotransmitter release. However, one limitation is that 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in animal models. In addition, the effects of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide can vary depending on the dose and route of administration, which can complicate experimental design.

Future Directions

There are several potential future directions for the study of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of interest is the potential use of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in the treatment of addiction, particularly for reducing drug-seeking behavior. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and to optimize its pharmacokinetic properties for use in clinical settings.
In conclusion, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is a piperazinecarboxamide compound that has been extensively studied for its potential therapeutic effects in various diseases. Its high selectivity for the 5-HT2C receptor makes it a promising candidate for further research, particularly in the areas of anxiety, depression, addiction, and inflammation. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in clinical settings.

Scientific Research Applications

4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic effects in various diseases, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential to reduce drug-seeking behavior in addiction. In addition, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-5-3-4-6-18(15)22-20(25)24-11-9-23(10-12-24)14-16-13-17(21)7-8-19(16)26-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZLCZURLCVDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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